1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one
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Overview
Description
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . It is characterized by the presence of a cyclopropyl group and a piperidine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclopropyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Piperidin-1-ylpropan-2-one: Similar structure but lacks the cyclopropyl group.
1-(Piperidin-1-yl)propan-2-ol: Contains an alcohol group instead of a ketone.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one is unique due to the presence of both a cyclopropyl group and a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C11H19NO/c1-8(11(13)9-5-6-9)10-4-2-3-7-12-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
MZLNJABNOKFHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CC2 |
Origin of Product |
United States |
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